Product packaging for N-(3-methoxyphenyl)prop-2-enamide(Cat. No.:CAS No. 17208-99-0)

N-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B2433991
CAS No.: 17208-99-0
M. Wt: 177.20 g/mol
InChI Key: YDKJSAXEBRKYLM-UHFFFAOYSA-N
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Description

Contextual Significance of Enamide Systems in Organic Chemistry

Enamides are a class of organic compounds containing a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen atom also being part of an amide group. This arrangement of functional groups imparts unique reactivity and stability to the molecule. Unlike enamines, which can be prone to hydrolysis, enamides exhibit greater stability, allowing for their isolation and purification. This stability, coupled with their versatile reactivity, makes them valuable intermediates in organic synthesis.

Enamides can participate in a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and asymmetric catalysis. Their ability to serve as precursors to chiral amines and other nitrogen-containing compounds makes them particularly important in the synthesis of complex natural products and pharmaceutically active molecules.

Academic Importance of Substituted Prop-2-enamides

Substituted prop-2-enamides, also known as acrylamides, represent a significant subclass of enamides that have garnered considerable academic and industrial interest. The presence of substituents on the nitrogen atom and the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties. This tunability is crucial for tailoring the reactivity and physical properties of the resulting polymers and materials.

A key area of research for substituted prop-2-enamides is in polymer chemistry. These compounds can act as monomers in polymerization reactions, leading to the formation of a wide range of polymers with diverse applications. For instance, the specific substituents can influence the polymer's solubility, thermal stability, and responsiveness to stimuli such as pH and temperature. This has led to their investigation in the development of "smart" materials.

Research Trajectories of N-(3-methoxyphenyl)prop-2-enamide and its Analogs

Current research involving this compound is primarily focused on its application in materials science, specifically in the development of advanced drug delivery systems. The compound serves as a monomer in the synthesis of polymeric materials such as hydrogels and nanoparticles. nih.gov These materials can encapsulate therapeutic agents and release them in a controlled manner. The methoxy (B1213986) group on the phenyl ring can influence the hydrophobicity and drug-loading capacity of the resulting polymer.

While specific, in-depth research publications solely dedicated to this compound are limited, the investigation of its analogs provides insight into the potential research directions for this compound. For example, analogs with different substitution patterns on the phenyl ring have been synthesized and evaluated for various biological activities. One such analog, N-(4-methoxyphenyl)prop-2-enamide, has been reported to exhibit inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This suggests that N-aryl prop-2-enamides could be a promising scaffold for the development of new therapeutic agents.

The synthesis of this compound and its analogs typically involves the acylation of the corresponding aniline (B41778) with acryloyl chloride or a related derivative. The reaction conditions can be optimized to achieve high yields and purity.

Analog CompoundPotential Research Area
N-(4-methoxyphenyl)prop-2-enamideAcetylcholinesterase inhibition
N-(2-methoxyphenyl)prop-2-enamidePolymer synthesis, materials science
N-(3,4-dimethoxyphenyl)prop-2-enamideMedicinal chemistry, biological activity screening

The exploration of this compound and its analogs is an active area of chemical research. Future studies are likely to focus on the detailed characterization of polymers derived from this monomer, the investigation of its potential biological activities, and the development of new synthetic methodologies for its preparation and the creation of a wider range of analogs with diverse functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B2433991 N-(3-methoxyphenyl)prop-2-enamide CAS No. 17208-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h3-7H,1H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKJSAXEBRKYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17208-99-0
Record name N-(3-methoxyphenyl)prop-2-enamide
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Reaction Pathways and Transformative Chemistry of N 3 Methoxyphenyl Prop 2 Enamide

Olefinic Reactivity of the Prop-2-enamide Moiety

The prop-2-enamide group, an α,β-unsaturated carbonyl system, is the primary site of olefinic reactivity in N-(3-methoxyphenyl)prop-2-enamide. The electron-withdrawing nature of the amide group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature governs its participation in polymerization, cycloaddition, and reduction reactions.

Polymerization Mechanisms and Kinetics

This compound, as a derivative of acrylamide (B121943), can undergo free-radical polymerization to form poly(N-(3-methoxyphenyl)acrylamide). The polymerization is typically initiated by thermal or photochemical decomposition of an initiator, such as a persulfate salt or an azo compound, to generate free radicals. google.com The kinetics of acrylamide polymerization have been extensively studied and generally follow classical chain-growth polymerization principles, consisting of initiation, propagation, and termination steps. chemicalbook.commdpi.com

The rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]). For many acrylamide polymerizations, the rate law is expressed as:

Rp = k[M]^x[I]^y

The polymerization kinetics can be influenced by several factors, including temperature, initiator concentration, and the presence of impurities. google.comchemicalbook.com For N-substituted acrylamides, the nature of the substituent on the nitrogen atom can also affect the polymerization rate and the properties of the resulting polymer. For instance, the polymerization of N-tert-butyl acrylamide has been studied, and its homopropagation rate coefficients have been determined. nih.gov

Table 1: Kinetic Parameters for the Polymerization of Acrylamide Monomers

MonomerInitiator SystemTemperature (°C)Rate LawActivation Energy (kJ/mol)Reference
AcrylamidePotassium Persulfate50Rp ∝ [I]^0.5[M]^1.2583 mdpi.com
AcrylamidePotassium Persulfate40-65Rp = k[I]^0.5[M]^1.35±0.10Not specified chemicalbook.com
N-tert-butyl acrylamideNot specified30Not specifiedNot specified nih.gov

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The electron-deficient nature of the double bond in this compound allows it to participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions and as a component in [2+2] cycloadditions.

Diels-Alder Reactions: In the Diels-Alder reaction, a [4+2] cycloaddition, the acrylamide moiety can react with a conjugated diene to form a six-membered ring. princeton.eduresearchgate.net The reaction is facilitated by the electron-withdrawing amide group on the dienophile. researchgate.netstackexchange.com The stereochemistry of the reaction is often controlled, with the endo product being kinetically favored due to secondary orbital interactions. stackexchange.com While specific examples with this compound are not extensively documented in readily available literature, its reactivity is expected to be analogous to other N-aryl acrylamides. These compounds can be protected as Diels-Alder adducts and later deprotected thermally to regenerate the acrylamide functionality. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent a powerful method for the synthesis of cyclobutane (B1203170) rings. mdpi.comconicet.gov.arnih.gov N-aryl acrylamides can undergo intermolecular [2+2] cycloadditions with alkenes. rsc.org For instance, the photochemical cycloaddition of N-alkyl maleimides with alkenes proceeds under UV irradiation. rsc.org In the case of N-aryl maleimides, a photosensitizer such as thioxanthone may be required. rsc.org Intramolecular [2+2] cycloadditions of acrylamide-tethered systems have also been reported to occur under thermal conditions. rsc.org

Hydrogenation and Reduction Transformations

The carbon-carbon double bond of the prop-2-enamide moiety can be selectively hydrogenated to yield the corresponding saturated propanamide derivative, N-(3-methoxyphenyl)propanamide. This transformation is typically achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H2). chemicalbook.com The reaction generally proceeds with syn-addition of hydrogen across the double bond. chemicalbook.com

While specific conditions for the hydrogenation of this compound are not widely reported, the catalytic hydrogenation of alkenes is a well-established and general method. chemicalbook.comgoogle.com Rhodium-based catalysts are also effective for the asymmetric hydrogenation of related substrates like α-substituted enamides and acrylate (B77674) derivatives. sigmaaldrich.com

Alternatively, the reduction of the nitro group in related nitroarenes to aryl amines can be achieved using palladium catalysts, where the reduction of the nitro group occurs preferentially over other reducible functional groups under specific conditions. While not a direct reduction of the prop-2-enamide moiety, this highlights the potential for selective reductions in molecules containing multiple reducible sites.

Amide Linkage Reactivity and Derivatization

The amide bond in this compound, while generally stable, can undergo a variety of chemical transformations, including functionalization at the nitrogen atom and cleavage of the amide bond itself.

N-Functionalization Strategies

The nitrogen atom of the amide can be functionalized through alkylation or arylation reactions, although this is often challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine.

N-Alkylation: The N-alkylation of amides typically requires the deprotonation of the amide N-H bond with a strong base, such as sodium hydride (NaH), to form the corresponding amide anion, which then acts as a nucleophile towards an alkyl halide. epo.orgnih.gov Solvent-free N-alkylation of N-substituted amides has been achieved under microwave irradiation using a phase-transfer catalyst. epo.org A catalytic Hofmann N-alkylation of poorly nucleophilic amides with alcohols using catalytic amounts of alkyl halides has also been developed.

N-Arylation: The N-arylation of amides is a more challenging transformation. However, methods have been developed using palladium-catalyzed cross-coupling reactions, although these are often more effective for the arylation of amines.

Table 2: General Conditions for N-Alkylation of Amides

Reaction TypeReagents and ConditionsCommentsReference
Base-mediated N-alkylationAmide, strong base (e.g., NaH), alkyl halide, in an aprotic solvent (e.g., THF, DMF).Requires stoichiometric amounts of a strong base. nih.gov
Microwave-assisted N-alkylationAmide, alkyl halide, K2CO3/KOH, TBAB (catalyst), solvent-free, microwave irradiation.Fast and solvent-free conditions. epo.org
Catalytic Hofmann N-alkylationAmide, alcohol, catalytic alkyl halide.Avoids the use of large amounts of base and alkyl halides.

This table provides an overview of general methods for N-alkylation of amides. Specific application to this compound would require optimization.

Hydrolysis and Cleavage Reactions of Amide Bonds

The amide bond of this compound can be cleaved under either acidic or basic conditions, typically requiring heating.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H2SO4) and heat, the amide undergoes hydrolysis to yield 3-methoxyaniline and acrylic acid. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by proton transfer and elimination of the amine as its ammonium (B1175870) salt. A kinetic study on the acidic cleavage of the related N-(2-methoxyphenyl)-N'-morpholinophthalamide showed a significant rate enhancement due to intramolecular assistance.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, the amide is hydrolyzed to form the sodium salt of acrylic acid and 3-methoxyaniline. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion is generally unfavorable but is driven forward by the subsequent deprotonation of the carboxylic acid, which is an irreversible acid-base reaction. chemicalbook.com The rate of alkaline hydrolysis of aryl amides is generally slower than that of aliphatic amides. rsc.org

Table 3: Products of Hydrolysis of this compound

Hydrolysis ConditionProducts
Acidic (H3O+, Δ)Acrylic acid and 3-methoxyanilinium salt
Basic (NaOH, Δ, then H3O+ workup)Acrylic acid and 3-methoxyaniline

Aromatic Ring and Methoxy (B1213986) Group Participation in Chemical Reactions

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents: the methoxy group (-OCH₃) and the N-acylamino group (-NHC(O)CH=CH₂).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of EAS on this compound is dictated by the directing effects of the existing substituents.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.comyoutube.com Conversely, the N-acylamino group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl moiety, which reduces the electron density of the aromatic ring. However, the nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com

In this compound, the methoxy group is at position 3. The positions ortho to the methoxy group are 2 and 4, and the position para is 6. The N-acylamino group is at position 1. The positions ortho to the N-acylamino group are 2 and 6, and the position para is 4. The directing effects of both groups are summarized in the table below.

PositionDirecting Effect of Methoxy Group (at C3)Directing Effect of N-Acylamino Group (at C1)Combined Effect
2orthoorthoStrongly Activated
4orthoparaStrongly Activated
5metametaDeactivated
6paraorthoStrongly Activated

As both the methoxy and N-acylamino groups direct to the same positions (2, 4, and 6), these positions are highly activated towards electrophilic attack. The substitution pattern will likely be a mixture of products, with the precise ratio influenced by steric hindrance and the specific reaction conditions. For instance, nitration of similar acetanilides has been studied, providing insight into the potential outcomes for this compound. nih.goviucr.org The bromination of anilides is also a well-established transformation. nsf.gov

Radical Cyclization Pathways Involving Aromatic Substituents

The prop-2-enamide moiety of this compound is an excellent Michael acceptor and can participate in radical cyclization reactions. These reactions are powerful tools for the synthesis of various heterocyclic structures. The formation of amidyl radicals from N-arylacrylamides can trigger cascade cyclizations to build molecular complexity. acs.org

For instance, radical addition to the double bond can initiate an intramolecular cyclization onto the aromatic ring, leading to the formation of fused heterocyclic systems. The regioselectivity of the cyclization is influenced by the stability of the resulting radical intermediates. Such pathways are crucial in the synthesis of compounds like quinolines and lactams. scielo.brmdpi.com

Research on related N-phenylpent-4-enamides has demonstrated that amidyl radical-initiated 5-exo-trig cyclization is a feasible pathway. researchgate.net While a direct example for this compound is not prevalent in the searched literature, the principles of radical cyclization of N-arylamides suggest its potential to form nitrogen-containing heterocycles. researchgate.net The presence of the electron-donating methoxy group could further influence the reactivity and regioselectivity of such cyclizations.

Cascade and Multistep Reaction Sequences Involving this compound

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient strategy for the synthesis of complex molecules from simple starting materials. This compound is a suitable substrate for such transformations due to its multiple reactive sites.

Regio- and Stereoselective C(sp²)-H Acylation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. youtube.com Transition metal-catalyzed C-H acylation of N-arylamides provides a direct route to acylated aromatic compounds. The amide group can act as a directing group, guiding the catalyst to a specific C-H bond for activation and subsequent acylation.

While specific examples for the C(sp²)-H acylation of this compound are not explicitly detailed in the provided search results, the general principles of transition-metal-catalyzed C-H functionalization of anilides are well-documented. nih.govrsc.org For instance, copper-catalyzed meta-C-H olefination of anilides has been achieved, demonstrating the feasibility of functionalizing the aromatic ring at positions that might not be accessible through classical electrophilic substitution. nih.gov

Given the directing ability of the amide group and the presence of the activating methoxy group, it is plausible that this compound could undergo regio- and stereoselective C-H acylation under appropriate catalytic conditions. The interplay between the directing group and the inherent reactivity of the aromatic ring would be crucial in determining the outcome of such a transformation. The development of such reactions would provide a direct and atom-economical route to more complex derivatives of this compound.

Advanced Characterization Techniques for N 3 Methoxyphenyl Prop 2 Enamide Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a definitive structural assignment of N-(3-methoxyphenyl)prop-2-enamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are anticipated. The aromatic protons of the 3-methoxyphenyl (B12655295) ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The substitution pattern will lead to a complex splitting pattern, which can be resolved to assign each proton. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, likely around δ 3.8 ppm.

The vinylic protons of the prop-2-enamide moiety will give rise to characteristic signals in the δ 5.5-7.0 ppm region. These protons will exhibit coupling to each other, providing information about their cis or trans configuration. The amide proton (N-H) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Based on the analysis of the analogue, (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one, the following table provides predicted ¹H NMR data for this compound.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H6.7 - 7.4Multiplet-
Vinylic-H5.7 - 6.5Doublet of Doublets-
Vinylic-H6.3 - 7.0Doublet of Doublets-
Methoxy (-OCH₃)~3.8Singlet-
Amide (N-H)BroadSinglet-

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will produce a cluster of signals between δ 110 and 160 ppm. The carbon atom attached to the methoxy group will be significantly deshielded. The vinylic carbons will resonate in the δ 120-140 ppm region. The methoxy carbon will appear as a sharp signal around δ 55 ppm.

Drawing from the data of (E)-3-(3-methoxyphenyl)-1-phenyl prop-2-en-1-one ambeed.com, a predicted ¹³C NMR data table for this compound is presented below.

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165
Aromatic C-O~160
Aromatic C110 - 140
Vinylic C120 - 140
Methoxy (-OCH₃)~55.3

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity between the vinylic protons and to trace the coupling network within the 3-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the amide proton and the carbonyl carbon, and between the vinylic protons and the aromatic ring.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and the absorption or scattering of light at these frequencies provides a characteristic "fingerprint" of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretch: A prominent absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹ due to the carbonyl stretch of the amide group.

C=C Stretch: The stretching vibration of the vinylic C=C double bond will likely appear in the 1600-1640 cm⁻¹ region.

Aromatic C=C Stretches: The benzene (B151609) ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.

C-O Stretch: The stretching vibration of the aryl-ether bond is expected to produce a strong band in the 1200-1275 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be particularly useful for observing:

C=C Stretch: The vinylic and aromatic C=C stretching vibrations are typically strong in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring often gives a strong Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₁₀H₁₁NO₂, the theoretical monoisotopic mass is calculated to be 177.07898 Da. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement that is very close to this theoretical value, often within a few parts per million (ppm).

For instance, in an ESI-positive mode, the compound would be observed as the protonated molecule, [M+H]⁺, with an expected m/z of 178.08627. The high accuracy of HRMS allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental formula.

Table 1: Theoretical Mass Data for this compound

SpeciesFormulaTheoretical Monoisotopic Mass (Da)
[M]C₁₀H₁₁NO₂177.07898
[M+H]⁺C₁₀H₁₂NO₂⁺178.08627
[M+Na]⁺C₁₀H₁₁NNaO₂⁺200.06822

Note: This table is based on theoretical calculations and serves as a reference for expected HRMS results.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, a reversed-phase LC method would typically be employed, where the compound would elute from the column at a characteristic retention time based on its polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

For single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. While a specific crystal structure for this compound is not publicly deposited in the Cambridge Crystallographic Data Centre (CCDC), the analysis of related compounds provides insight into the expected structural features. For example, a study on 3,3-dichloro-N-p-methoxyphenyl-4-(2-phenylstryl)-2-azetidinone revealed a monoclinic crystal system with the space group P2(1)/c. nih.gov It is plausible that this compound could crystallize in a similar common space group. The analysis would reveal the planarity of the acrylamide (B121943) group and the orientation of the methoxyphenyl substituent relative to the rest of the molecule.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: This table presents hypothetical data based on common findings for similar organic molecules and is for illustrative purposes only.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice. A recent study highlighted a novel method for the detection of acrylamide in processed foods using PXRD, demonstrating its applicability for identifying specific crystalline phases within a mixture. nih.gov For pure, crystalline this compound, a PXRD pattern would consist of a series of peaks at specific 2θ angles, corresponding to the different lattice planes (d-spacings). This pattern is characteristic of the compound's crystal structure and can be used for phase identification and purity assessment.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized batch of this compound. For a pure sample, the experimentally determined percentages should be in close agreement with the theoretically calculated values.

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₁NO₂)

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)67.7867.75
Hydrogen (H)6.266.28
Nitrogen (N)7.907.88
Oxygen (O)18.06Not typically measured directly

Note: Experimental values are hypothetical and represent typical acceptable deviations from the theoretical values.

Theoretical and Computational Chemistry of N 3 Methoxyphenyl Prop 2 Enamide

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can predict various molecular properties with a good balance of accuracy and computational cost. For N-(3-methoxyphenyl)prop-2-enamide, DFT is instrumental in understanding its conformational preferences, electronic distribution, and reactivity.

Optimization of Molecular Conformation and Tautomeric Forms

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial for its chemical behavior. This compound possesses several rotatable bonds, leading to different possible conformers. Computational methods, particularly DFT, are employed to determine the most stable conformation by finding the structure with the lowest electronic energy. This process, known as geometry optimization, provides key information on bond lengths, bond angles, and dihedral angles.

While this compound is the primary tautomeric form, computational studies can also explore the relative stabilities of other potential tautomers, such as the iminol form. By comparing the calculated energies of these different forms, it is possible to predict the predominant tautomer under various conditions.

Below is a table illustrating typical optimized geometric parameters that would be obtained for the most stable conformer of this compound using DFT calculations, based on studies of similar molecules.

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C=O~1.23
C-N~1.36
C=C (acrylamide)~1.34
C-O (methoxy)~1.37
Bond Angle (°)C-C-N~116
C-N-C (phenyl)~128
Dihedral Angle (°)O=C-N-C~180 (for planar amide)

Note: The values in this table are illustrative and represent typical data for similar compounds as specific computational results for this compound were not available in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely centered on the electron-withdrawing acrylamide (B121943) moiety. This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites.

Molecular OrbitalTypical Calculated Energy (eV)
HOMO~ -6.0
LUMO~ -1.5
HOMO-LUMO Gap (ΔE)~ 4.5

Note: The values in this table are illustrative and represent typical data for similar compounds as specific computational results for this compound were not available in the searched literature.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the amide group, making it a prime site for electrophilic interactions. The hydrogen atom of the amide group would exhibit a positive electrostatic potential, indicating its potential involvement in hydrogen bonding.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative measure of the concepts described by FMO theory. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule ( χ²/2η ).

DescriptorFormulaTypical Calculated Value
Ionization Potential (I)-EHOMO~ 6.0 eV
Electron Affinity (A)-ELUMO~ 1.5 eV
Electronegativity (χ)(I+A)/2~ 3.75 eV
Chemical Hardness (η)(I-A)/2~ 2.25 eV
Chemical Softness (S)1/η~ 0.44 eV⁻¹
Electrophilicity Index (ω)χ²/2η~ 3.13 eV

Note: The values in this table are illustrative and represent typical data for similar compounds as specific computational results for this compound were not available in the searched literature.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules. This makes TD-DFT a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption spectra.

Theoretical UV-Vis Absorption Spectra Calculation

TD-DFT calculations can predict the electronic transitions between molecular orbitals that give rise to absorption in the UV-Vis region of the electromagnetic spectrum. The calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). niscpr.res.in

For this compound, the main electronic transitions are expected to be π → π* transitions, primarily involving the promotion of an electron from a π-bonding orbital in the conjugated system to a π*-antibonding orbital. The calculated UV-Vis spectrum would likely show a main absorption band in the near-UV region. By comparing the calculated spectrum with experimental data, one can validate the computational methodology and gain a deeper understanding of the electronic structure of the molecule.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~ 280-320> 0.1HOMO → LUMO (π → π*)

Note: The values in this table are illustrative and represent typical data for similar compounds as specific computational results for this compound were not available in the searched literature.

Computational Studies of Reaction Mechanisms

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be elucidated. By modeling the behavior of molecules and their interactions at an electronic level, researchers can gain insights into reaction pathways, the stability of intermediates, and the energetic barriers that govern reaction rates. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the well-established reactivity of the acrylamide functional group allows for a detailed discussion based on theoretical work on analogous systems. The primary reaction of interest for acrylamides is the Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system.

Transition State Characterization and Activation Energies

The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energetic peak on the pathway from reactants to products. Characterizing this state is crucial for understanding reaction kinetics, as the energy required to reach it, the activation energy (Ea), dictates the reaction rate. For acrylamides, the Michael addition reaction with nucleophiles like thiols is of significant interest, particularly in the context of their biological activity as covalent modifiers.

Computational studies, typically employing density functional theory (DFT), have been instrumental in characterizing the transition states of thiol-Michael addition reactions. rsc.org For the reaction of acrylamides with thiols, the rate-limiting step is often the nucleophilic attack of the thiolate anion on the β-carbon of the acrylamide. biorxiv.org Transition state calculations for a range of substituted acrylamides have shown a good correlation between the calculated activation energy and experimentally determined reaction rates. nih.gov

In a general mechanism for a base-assisted Michael addition, a base first deprotonates the thiol to form a more potent thiolate nucleophile. This thiolate then attacks the electrophilic β-carbon of the acrylamide, proceeding through a transition state to form a carbanion/enolate intermediate. biorxiv.org The final step is the protonation of this intermediate to yield the final adduct.

While specific activation energies for this compound are not available, studies on similar N-aryl acrylamides provide valuable benchmarks. For instance, computational analyses have revealed that electron-withdrawing or -donating substituents on the N-aryl ring can influence the electrophilicity of the β-carbon and, consequently, the activation energy of the Michael addition. figshare.com The methoxy (B1213986) group at the meta position in this compound is expected to have a modest electronic effect on the reactivity of the acrylamide moiety.

A study on the reaction of acrylamide with L-cysteine and L-glutathione using DFT calculated the global reactivity descriptors, which can be seen in the table below. researchgate.net

CompoundIonization Potential (I) (eV)Electron Affinity (A) (eV)Hardness (η) (eV)Chemical Potential (µ) (eV)
Acrylamide9.9-0.85.3-4.5
L-Glutathione9.2-0.95.0-4.1
L-Cysteine9.4-1.35.4-4.1

This table displays the global DFT reactivity descriptors in eV for Acrylamide, L-Glutathione, and L-Cysteine.

Thermochemical Analysis of Reaction Pathways

Thermochemical analysis involves the calculation of thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactants, intermediates, transition states, and products. This analysis is crucial for determining the spontaneity and position of equilibrium for a given reaction pathway.

For this compound, a key reaction pathway for computational thermochemical analysis is its polymerization. The polymerization of acrylamide monomers is known to be a highly exothermic process. sciepub.com The enthalpy of polymerization (ΔHp) for acrylamide is reported to be in the range of -17.0 to -20.0 kcal/mol. sciepub.com Computational methods can be employed to predict the heat released during the polymerization of this compound, which would be influenced by the steric and electronic effects of the N-(3-methoxyphenyl) group.

Another important area for thermochemical analysis is the thermal degradation of polymers derived from this compound. Studies on related polyacrylamides have shown that thermal degradation can involve multiple steps, including the condensation of adjacent amide groups, deamination, and the formation of imides, followed by dehydrogenation at higher temperatures. nih.gov Computational thermochemistry can model these degradation pathways, providing insights into the stability of the polymer and the nature of the degradation products.

In the context of Michael additions, thermochemical analysis can reveal whether the formation of the adduct is thermodynamically favorable. For the reaction of acrylamide with amines, it has been shown that the addition reaction is reversible upon heating, indicating a delicate thermodynamic balance. nih.gov Computational studies can precisely quantify the Gibbs free energy change for the addition of various nucleophiles to this compound, predicting the position of the equilibrium under different conditions.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that emphasizes the role of electron density in chemical reactions. MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions.

While no specific MEDT studies on this compound have been reported, the principles of MEDT can be applied to understand its reactivity. The theory utilizes conceptual DFT-based reactivity indices, such as the electrophilicity (ω) and nucleophilicity (N) indices, to predict the reactivity of molecules.

In the context of a Michael addition to this compound, MEDT would analyze the electron density distribution of the reactants. The electrophilic character of the acrylamide would be quantified by its ω index, while the nucleophilic character of the attacking species (e.g., a thiol or an amine) would be described by its N index. The reaction is predicted to proceed more readily between a strong electrophile and a strong nucleophile.

The electron-donating or -withdrawing nature of the 3-methoxy substituent on the phenyl ring would influence the global electrophilicity of the this compound molecule. This, in turn, would affect its reactivity in polar reactions. MEDT can provide a quantitative measure of these substituent effects.

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Structure-Reactivity Relationship (SRR) studies aim to establish a qualitative link between the molecular structure of a compound and its chemical reactivity. Quantitative Structure-Reactivity Relationship (QSRR) models take this a step further by developing mathematical equations that quantitatively correlate structural descriptors with reactivity.

For this compound, SRR and QSRR studies would focus on how variations in its structure affect its reactivity, particularly in Michael addition reactions. The key structural features influencing reactivity are the electronic properties of the N-aryl substituent and potential steric effects.

QSRR models for acrylamide reactivity often use computational descriptors as independent variables. These can include:

Electronic descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which relates to the molecule's ability to accept electrons. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. nih.gov

Steric descriptors: To account for the hindrance around the reaction center.

Quantum chemical descriptors: Like calculated atomic charges on the α- and β-carbons of the acrylamide moiety.

A QSRR study on the cytotoxicity of various acrylamides found a linear correlation between the second-order reaction rate constants with glutathione (B108866) and their biological activity, highlighting the predictive power of such models. nih.gov While a specific QSRR model for this compound has not been developed, the existing frameworks for substituted acrylamides provide a clear roadmap for how such a model could be constructed.

Molecular Modeling for Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules. These interactions, which are primarily non-covalent, are fundamental to understanding the physical properties of this compound, its behavior in solution, and its potential interactions with biological macromolecules.

The this compound molecule possesses several features that can participate in intermolecular interactions:

Hydrogen bonding: The amide group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These can form strong interactions with other molecules, including self-association into dimers or polymers, and with solvent molecules.

π-π stacking: The methoxyphenyl ring can engage in π-π stacking interactions with other aromatic systems.

Dipole-dipole interactions: The polar amide and methoxy groups create a molecular dipole, leading to dipole-dipole interactions.

Computational studies on a structurally related compound, N-3-hydroxyphenyl-4-methoxybenzamide, have used DFT to investigate the influence of intermolecular interactions on molecular geometry. nih.gov These studies revealed that while crystal packing and dimerization have a minor effect on bond lengths and angles, they are important for determining the dihedral angles and the rotational conformation of the aromatic rings. nih.gov

Molecular docking is a specific molecular modeling technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. Given that acrylamides are known to act as covalent inhibitors of enzymes, molecular docking could be employed to study the non-covalent pre-reaction binding of this compound into the active site of a target protein. This initial binding is crucial for positioning the acrylamide moiety for subsequent covalent modification of a nearby nucleophilic residue, such as cysteine.

Advanced Applications of N 3 Methoxyphenyl Prop 2 Enamide in Chemical Science and Engineering

Role in Polymer Science and Advanced Materials Development

The presence of a polymerizable acrylamide (B121943) group allows N-(3-methoxyphenyl)prop-2-enamide to be incorporated into various polymeric structures, leading to materials with tailored properties for specific advanced applications.

Synthesis of Polymeric Materials for Controlled Release Systems (e.g., Nanoparticles, Microparticles, Hydrogels)

This compound is identified as an acrylamide derivative utilized in the preparation of polymeric materials designed for drug delivery systems. lgcstandards.com The incorporation of this monomer into polymer chains can influence the physicochemical properties of the resulting materials, such as nanoparticles, microparticles, and hydrogels, making them suitable for controlled release applications.

The general class of acrylamide-based polymers is widely used for creating stimuli-responsive "smart" hydrogels and nanoparticles. For instance, polymers based on N-isopropylacrylamide (NIPAM) exhibit a temperature-responsive nature, collapsing at physiological temperatures to release an entrapped drug. This mechanism protects the drug from degradation and allows for targeted, slow release. The synthesis of such materials often involves polymerization techniques like free-radical polymerization, where the acrylamide monomer is a key component. The specific properties of the resulting polymer, such as its swelling behavior and drug release kinetics, can be fine-tuned by copolymerizing different acrylamide monomers.

Polymeric nanoparticles and hydrogels are advantageous for drug delivery due to their ability to encapsulate therapeutic agents, improve their solubility, and provide sustained release, which can enhance therapeutic efficacy and reduce side effects. acs.orgresearchgate.net Acrylamide-based hydrogels, for example, can form porous, water-swollen networks capable of holding significant amounts of drug molecules, which are then released over time. nih.govresearchgate.net

Fabrication of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific target molecule. The fabrication process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

Acrylamide-based monomers are frequently used as functional monomers in the synthesis of MIPs due to the ability of the amide group to form hydrogen bonds with the template molecule. mdpi.com This non-covalent interaction is crucial for creating well-defined binding sites. The general principle involves mixing the template with a functional monomer, such as an acrylamide derivative, allowing them to form a complex, and then polymerizing this mixture to lock the complex into a cross-linked polymer matrix. The strength and specificity of the resulting MIP depend heavily on the interactions between the functional monomer and the template. Given that this compound possesses the key acrylamide functional group, it represents a potential functional monomer for the creation of MIPs targeted toward specific molecules where hydrogen bonding and aromatic interactions are important for recognition.

Utility as a Synthon in Complex Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis strategy. The dual functionality of this compound—an electrophilic double bond and a nucleophilic amide that can be modified—renders it a versatile synthon for constructing complex organic structures, particularly heterocyclic compounds.

Precursor for Heterocyclic Scaffolds (e.g., Pyrimidines, Pyrazolines, Isoxazolines, Indazoles)

The enamide functionality within this compound is a key reactive site for cyclization reactions to form various nitrogen-containing heterocycles. While direct synthesis examples starting from this specific compound are not extensively documented in readily available literature, the known reactivity of N-aryl acrylamides provides a strong basis for its potential applications.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon unit with a source of two nitrogen atoms. While there are numerous routes to pyrimidines, the use of an acrylamide derivative could be envisioned in specific synthetic pathways, although this is not a common or direct method.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized through the reaction of α,β-unsaturated carbonyl compounds (like acrylamides) with hydrazine (B178648) derivatives. researchgate.netdergipark.org.tr The reaction of an N-aryl acrylamide with hydrazine hydrate (B1144303) in an acidic medium can lead to the formation of a pyrazoline ring. ijsrset.com This established reactivity suggests that this compound could serve as a substrate for the synthesis of novel N-phenyl pyrazoline derivatives bearing a 3-methoxyphenyl (B12655295) group. ijsrset.com

Isoxazolines: The synthesis of isoxazolines can be achieved via [3+2] cycloaddition reactions. This involves reacting a 1,3-dipole, such as a nitrone, with a dipolarophile, such as the alkene in an acrylamide. This method provides a route to highly substituted isoxazoline (B3343090) rings.

Indazoles: Indazoles are bicyclic aromatic heterocycles. Intramolecular cyclization of N-aryl acrylamides can lead to the formation of related heterocyclic systems like oxindoles under photoredox-catalyzed conditions. mdpi.com While not a direct synthesis of indazoles, these types of radical-mediated cyclizations highlight the utility of the N-aryl acrylamide scaffold in forming new rings through C-H activation or other intramolecular bond-forming strategies. mdpi.comrsc.org

Intermediate in the Synthesis of Functional Organic Molecules

The chemical reactivity of this compound makes it a useful intermediate for the synthesis of more complex and potentially bioactive molecules. mdpi.com The enamide double bond can undergo a variety of chemical transformations, including additions, cycloadditions, and reductions. The aromatic ring can also be functionalized further.

For example, the general class of enamides is recognized as valuable building blocks for accessing complex nitrogen-containing compounds, including natural products with neurotrophic activity. nih.gov Synthetic strategies often leverage the enamide moiety to introduce nitrogen into a molecule and to participate in key bond-forming steps. The closely related compound, N-[(3-methoxyphenyl)methyl]prop-2-enamide, is noted for its use as a building block in the synthesis of more complex organic molecules and polymers. nih.gov This underscores the potential of the this compound core structure in developing new functional molecules for various applications in chemistry and medicine.

Catalytic and Organocatalytic Applications

Currently, there is no widely documented evidence of this compound functioning as a catalyst or organocatalyst itself. Its primary role in this context is that of a substrate in reactions that are facilitated by catalysts. The enamide functional group is a key target for various modern catalytic transformations.

For instance, enamides are important substrates in catalytic asymmetric reactions, which are crucial for the synthesis of chiral amines and other enantiomerically pure compounds. Catalytic reductive hydroalkylation of enamides is one such example where a catalyst facilitates the addition of groups across the double bond with high stereoselectivity.

Furthermore, radical-based cyclization cascades of N-aryl acrylamides, often initiated by a photocatalyst or a metal catalyst, are used to construct complex heterocyclic scaffolds. acs.orgacs.org In these reactions, the this compound would act as the starting material that undergoes a series of catalytic transformations to build up molecular complexity in a single pot. These advanced catalytic methods demonstrate the importance of the enamide structure as a reactive platform for the efficient synthesis of valuable chemical entities.

Conclusion and Future Research Directions

Summary of Key Academic Findings on N-(3-methoxyphenyl)prop-2-enamide

This compound, also known as N-(3-methoxyphenyl)acrylamide, is an organic compound with the chemical formula C10H11NO2. sigmaaldrich.com While extensive research specifically focused on this isomer is still emerging, significant findings on closely related methoxy-substituted acrylamide (B121943) derivatives provide valuable insights into its potential properties and applications.

Acrylamide derivatives are recognized as important structural units in medicinal chemistry. For instance, the analog N-(4-methoxyphenyl)prop-2-enamide has been identified as an inhibitor of the enzyme acetylcholinesterase, which leads to increased levels of the neurotransmitter acetylcholine. targetmol.com It has also been shown to inhibit the breakdown of dopamine. targetmol.com Such activities suggest potential therapeutic applications in neurodegenerative diseases. nih.gov

Furthermore, various N-aryl acrylamide derivatives have been synthesized and evaluated for their chemotherapeutic potential. Studies on compounds with similar structural motifs, such as N-(3-hydroxy-4-methoxy) aryl amides, have demonstrated cytotoxic effects against cancer cell lines like MCF-7 (human breast adenocarcinoma). nih.govnih.gov For example, certain furan-based acrylamide derivatives have shown potent anticancer activity, with some compounds exhibiting IC50 values in the submicromolar range. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of β-tubulin polymerization, a critical process in cell division. nih.gov

The synthesis of N-aryl enamides, including methoxyphenyl derivatives, is a well-established area of research. nih.gov These compounds serve as versatile building blocks for constructing more complex molecules, including various nitrogen-containing heterocycles that form the core of many natural products and pharmaceutical drugs.

Table 1: Properties of this compound and a Related Analog

Property This compound N-(4-methoxyphenyl)prop-2-enamide
CAS Number 17208-99-0 sigmaaldrich.com 7766-37-2 mdpi.com
Molecular Formula C10H11NO2 sigmaaldrich.com C10H11NO2 mdpi.com
Molecular Weight 177.2 g/mol sigmaaldrich.com 177.2 g/mol targetmol.commdpi.com
IUPAC Name N-(3-methoxyphenyl)acrylamide sigmaaldrich.com N-(4-methoxyphenyl)acrylamide targetmol.commdpi.com

| Known Activity | Building block for synthesis | Acetylcholinesterase inhibitor, Dopamine breakdown inhibitor targetmol.com |

Prospective Methodological Developments and Application Frontiers

The future of enamide chemistry will likely be driven by the development of novel synthetic methodologies and the expansion of their applications into new scientific domains.

Methodological Developments:

Advanced Catalysis: The design of new transition-metal catalysts and organocatalysts will be crucial for achieving higher levels of selectivity and efficiency in enamide synthesis and functionalization. This includes the development of catalysts for challenging reactions like the asymmetric hydrogenation of tetrasubstituted enamides.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of enamides could offer advantages in terms of safety, scalability, and reaction control, particularly for highly reactive intermediates.

Biocatalysis: The use of enzymes to catalyze enamide synthesis and transformations could provide a green and highly selective alternative to traditional chemical methods.

Application Frontiers:

Drug Discovery and Medicinal Chemistry: Enamides will continue to be valuable scaffolds and intermediates in the synthesis of new therapeutic agents. Their ability to act as bioisosteres for other functional groups and their presence in numerous biologically active natural products make them attractive targets for drug design. nih.govnih.govnih.gov

Materials Science: The incorporation of the enamide functionality into polymers and other materials could lead to the development of novel materials with unique electronic, optical, or biological properties.

Chemical Biology: Enamide-containing molecules can be designed as chemical probes to study biological processes. Their reactivity can be tuned to allow for covalent labeling of proteins or other biomolecules, providing tools to investigate cellular function.

Table 2: Summary of Research Areas in Enamide Chemistry

Research Area Key Focus Potential Impact
Synthetic Methodology Direct dehydrogenation of amides, Asymmetric catalysis, Stereoselective synthesis targetmol.comresearchgate.netresearchgate.net Increased efficiency, access to novel structures, and enantiomerically pure compounds.
Reaction Discovery Direct C-H functionalization, Radical reactions, Photocatalysis, Cycloadditions nih.govmdpi.comfrontiersin.org New bond-forming strategies and access to diverse molecular architectures.

| Applications | Total synthesis of natural products, Medicinal chemistry, Materials science nih.govnih.govdntb.gov.ua | Development of new drugs, advanced materials, and tools for chemical biology. |

Q & A

Q. What analytical techniques are recommended for identifying N-(3-methoxyphenyl)prop-2-enamide in plant extracts?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary methods. LC-MS provides high sensitivity for metabolite screening, while NMR confirms structural details through proton and carbon signal assignments. For example, in B. diffusa extracts, LC-MS identified the compound alongside other metabolites, but cross-validation with synthetic standards and NMR is critical to avoid misannotation, as some isomers or derivatives may co-elute .

Q. How can researchers synthesize this compound in the laboratory?

A common route involves the acylation of 3-methoxyaniline with acryloyl chloride under Schotten-Baumann conditions. The reaction is typically carried out in a biphasic system (e.g., water and dichloromethane) with a base like sodium hydroxide to deprotonate the amine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. This method is analogous to procedures used for related TRPV1 receptor ligands .

Q. What crystallographic tools are suitable for determining the hydrogen-bonding network of this compound?

X-ray crystallography paired with graph set analysis (GSA) is effective. GSA categorizes hydrogen-bonding patterns (e.g., chains, rings) to elucidate supramolecular interactions. Software like Mercury (CCDC) can visualize these patterns, while SHELXL refines crystallographic data, particularly for resolving twinned or high-symmetry structures .

Advanced Research Questions

Q. How can discrepancies in metabolite identification of this compound be resolved in complex plant matrices?

Orthogonal validation is essential:

  • Use high-resolution tandem MS (HR-MS/MS) to differentiate isobaric compounds.
  • Compare retention times and fragmentation patterns with synthesized reference standards.
  • Employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For instance, prior studies misannotated metabolites due to insufficient spectral matching, highlighting the need for rigorous validation .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

Key approaches include:

  • Protecting group chemistry : Shield the methoxy group during reactive steps (e.g., using tert-butyldimethylsilyl ethers).
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Catalytic optimization : Palladium catalysts or Lewis acids (e.g., ZnCl₂) enhance acylation efficiency. Similar methods were applied to synthesize brominated and trifluoromethyl derivatives of related acrylamides .

Q. How can SHELX software improve the refinement of crystallographic data for this compound derivatives?

SHELXL excels in handling challenging cases:

  • Twinning refinement : Resolves overlapping reflections in twinned crystals via HKLF5 format.
  • Hydrogen bonding analysis : Uses restraints (e.g., DFIX) to model H-bond distances accurately.
  • High-resolution data : Leverages anisotropic displacement parameters for non-H atoms. SHELX’s robustness is demonstrated in small-molecule crystallography, even for macromolecules with twinning .

Q. What experimental designs assess the bioactivity of this compound against TRPV1 receptors?

  • Radioligand binding assays : Use carbon-11-labeled analogs (e.g., [¹¹C]N-(3-methoxyphenyl)-4-trifluoromethylcinnamide) for competitive binding studies.
  • Calcium imaging : Measure intracellular Ca²⁺ flux in TRPV1-expressing HEK293 cells.
  • In vivo autoradiography : Map receptor distribution in animal models. These methods were validated in studies of structurally related TRPV1 antagonists .

Q. Methodological Notes

  • Contradiction Management : Cross-validate analytical data (e.g., LC-MS vs. NMR) to address inconsistencies in metabolite identification .
  • Synthetic Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) to mitigate batch-to-batch variability.
  • Crystallographic Rigor : Use SHELX’s TWIN and BASF commands for twinned data refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.